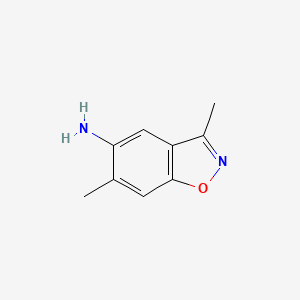
3,6-Dimethyl-1,2-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1,2-benzoxazol-5-amine: is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with two methyl groups at positions 3 and 6, and an amine group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,2-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method is the condensation of 2-aminophenol with 3,6-dimethylbenzaldehyde under acidic conditions, followed by cyclization to form the benzoxazole ring. Catalysts such as sulfuric acid or phosphoric acid are often used to facilitate the reaction .
Industrial Production Methods: Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or iron, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-1,2-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
Scientific Research Applications
3,6-Dimethyl-1,2-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and optical brighteners.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1,2-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and topoisomerase.
Comparison with Similar Compounds
Benzoxazole: The parent compound with a similar structure but without the methyl and amine groups.
2-Methylbenzoxazole: A derivative with a single methyl group at position 2.
5-Aminobenzoxazole: A derivative with an amine group at position 5.
Uniqueness: 3,6-Dimethyl-1,2-benzoxazol-5-amine is unique due to the presence of both methyl groups and the amine group, which can enhance its biological activity and selectivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3,6-dimethyl-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-5-3-9-7(4-8(5)10)6(2)11-12-9/h3-4H,10H2,1-2H3 |
InChI Key |
JWFRUXZBKPYQJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=NO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid](/img/structure/B13483686.png)

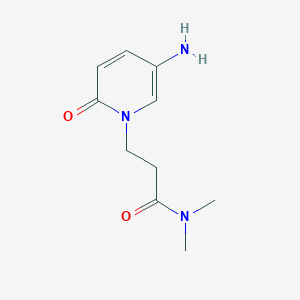


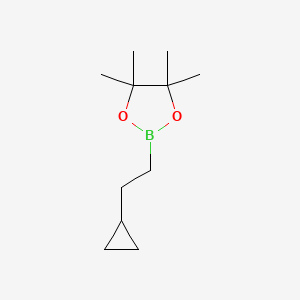
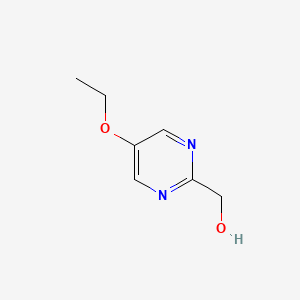
![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
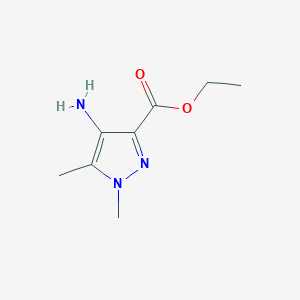
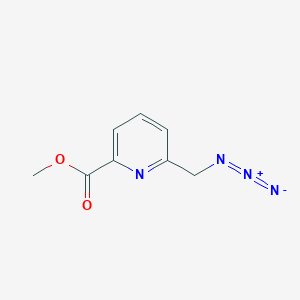
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
![N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13483773.png)

